![molecular formula C25H24N4O3 B607780 GSK2194069 CAS No. 1332331-08-4](/img/structure/B607780.png)
GSK2194069
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
GSK2194069 is an inhibitor of fatty acid synthase (FASN) with an IC50 value of 7.7 nM in an assay detecting released CoA. It is a competitive inhibitor that is selective for the KR domain over the KS domain of FASN, with IC50 values of 29 and >10,000 nM, respectively, in vitro. This compound decreases incorporation of 13C-labeled acetate into cellular lipids in a dose-dependent manner in KATO-III, MKN-45, and SNU-1 gastric, and A549 non-small cell lung cancer cell lines. It also reduces cell growth of A549 cells (EC50 = 15 nM) and inhibits lipid synthesis without decreasing FASN protein expression.
This compound is a potent and selective human fatty acid synthase (hFAS) inhibitor (IC50 = 7.7 nM). Human fatty acid synthase (hFAS) is a complex, multifunctional enzyme that is solely responsible for the de novo synthesis of long chain fatty acids. hFAS is highly expressed in a number of cancers, with low expression observed in most normal tissues. Although normal tissues tend to obtain fatty acids from the diet, tumor tissues rely on de novo fatty acid synthesis, making hFAS an attractive metabolic target for the treatment of cancer.
科学的研究の応用
脂肪酸合成酵素 (FASN) の阻害
GSK2194069 は、脂肪酸合成酵素 (FASN) の β-ケトアシルレダクターゼ (KR) 活性を選択的に阻害するトリアゾロン系化合物です。 この阻害は、FASN の NADPH 結合型を標的とすることで、可逆的かつトランス-1-デカロノン競合的、NADPH 非競合的に起こります {svg_1}。 この阻害は、がん培養細胞における de novo 脂肪酸合成を効果的に抑制します {svg_2}.
TCA サイクル代謝への影響
This compound と mTOR 阻害剤である AZD2014 の併用治療では、脂肪酸生合成に必要なクエン酸とアセチルCoA の需要が減少するため、TCA サイクル代謝に影響を与える可能性が観察されています {svg_3}.
ぶどう膜黒色腫の増殖抑制
This compound は、mTOR 阻害剤と組み合わせて、ぶどう膜黒色腫細胞の増殖を抑制するために使用されてきました。 これは、FASN と mTOR を阻害することで、ぶどう膜黒色腫細胞の増殖を抑制することで実現しています {svg_4}.
FASN 発現の PET イメージング
This compound をベースとした一連の小型トリアゾロン系化合物が合成され、FASN 発現の PET イメージングのために評価されています {svg_5}。 これらのトリアゾロン系化合物は、良好な収率と優れた放射化学的純度で炭素-11 で標識されており、FASN 陽性の LNCaP 細胞への結合は有意に高くなっています {svg_6}.
細胞内 FAS 基質マロニルCoA の蓄積
This compound での治療により、細胞内 FAS 基質マロニルCoA が蓄積します。 これは、ホスファチジルコリンレベルの低下に伴い、A549 培養細胞における効果的な増殖阻害をもたらします {svg_7}.
パルミチン酸との併用治療による増殖阻害の可逆性
A549 培養細胞における this compound の増殖阻害効果は、パルミチン酸との併用治療によって逆転させることができます {svg_8}.
作用機序
Target of Action
GSK2194069 is a potent inhibitor of the β-ketoacyl reductase (KR) activity of fatty acid synthase (FASN) . FASN is a complex, multifunctional enzyme that is solely responsible for the de novo synthesis of long chain fatty acids . It is highly expressed in a number of cancers, with low expression observed in most normal tissues .
Mode of Action
This compound acts by inhibiting the β-ketoacyl reductase (KR) activity of FASN . It shows a specifically inhibitory effect on FAS expressing cancer cells, by acting potent efficacy on acetoacetyl-CoA, NADPH with IC50 or Ki values of 4.8 nM and 5.6 nM, respectively .
Biochemical Pathways
The inhibition of FASN by this compound affects the fatty acid synthesis pathway . This results in a decrease in the production of palmitate from acetyl-CoA, malonyl-CoA, and NADPH . The inhibition of FASN leads to an accumulation of cellular FAS substrate malonyl-CoA and a drop in phosphatidylcholine level .
Pharmacokinetics
It is known that the compound is aqueous soluble .
Result of Action
This compound has been shown to inhibit the growth of human tumor cells . It decreases phosphatidylcholine levels in A549 cells, correlating with the decreased palmitate synthesis . It also shows higher efficacy in FASN-positive LNCaP cells rather than FASN-negative PC3 cells .
Action Environment
It is known that the compound is stable under normal storage conditions .
特性
IUPAC Name |
4-[4-(1-benzofuran-5-yl)phenyl]-3-[[(3S)-1-(cyclopropanecarbonyl)pyrrolidin-3-yl]methyl]-1H-1,2,4-triazol-5-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O3/c30-24(18-1-2-18)28-11-9-16(15-28)13-23-26-27-25(31)29(23)21-6-3-17(4-7-21)19-5-8-22-20(14-19)10-12-32-22/h3-8,10,12,14,16,18H,1-2,9,11,13,15H2,(H,27,31)/t16-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQTPWCUIYUOEMG-INIZCTEOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCC(C2)CC3=NNC(=O)N3C4=CC=C(C=C4)C5=CC6=C(C=C5)OC=C6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@@H]1CC2=NNC(=O)N2C3=CC=C(C=C3)C4=CC5=C(C=C4)OC=C5)C(=O)C6CC6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1332331-08-4 |
Source
|
Record name | 1332331-08-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。